
Hiv-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hiv-IN-4 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential as an inhibitor of the human immunodeficiency virus (HIV) integrase enzyme. This enzyme is crucial for the integration of the viral DNA into the host genome, a key step in the HIV replication cycle. By inhibiting this enzyme, this compound can potentially prevent the proliferation of the virus, making it a promising candidate for antiretroviral therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hiv-IN-4 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity towards the HIV integrase enzyme.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to maximize yield and purity, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: Hiv-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, often to modify the molecule’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated analogs.
科学的研究の応用
Hiv-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition mechanisms of integrase enzymes.
Biology: Helps in understanding the integration process of viral DNA into host genomes.
Medicine: Potential therapeutic agent for treating HIV infections by preventing viral replication.
Industry: Could be used in the development of new antiretroviral drugs with improved efficacy and safety profiles.
作用機序
Hiv-IN-4 exerts its effects by binding to the active site of the HIV integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site, blocking the necessary conformational changes required for the integration process.
類似化合物との比較
Raltegravir: Another HIV integrase inhibitor with a similar mechanism of action.
Elvitegravir: Known for its high potency and favorable pharmacokinetic profile.
Dolutegravir: Distinguished by its ability to overcome resistance mutations in the integrase enzyme.
Uniqueness of Hiv-IN-4: this compound stands out due to its unique structural features that confer high binding affinity and specificity towards the HIV integrase enzyme. Additionally, it has shown promising results in overcoming resistance mutations that limit the efficacy of other integrase inhibitors.
特性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
2-methylpropyl (2S)-2-methyl-3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)8-19-14(18)16-10(3)13(17)15-11-6-4-5-7-12(11)16/h4-7,9-10H,8H2,1-3H3,(H,15,17)/t10-/m0/s1 |
InChIキー |
CHILTJQKWSSOCV-JTQLQIEISA-N |
異性体SMILES |
C[C@H]1C(=O)NC2=CC=CC=C2N1C(=O)OCC(C)C |
正規SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


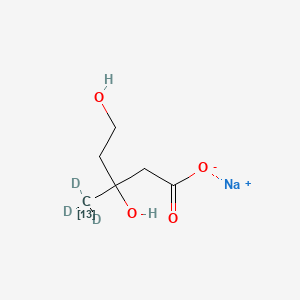
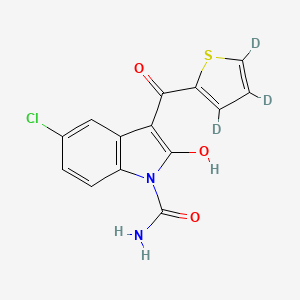
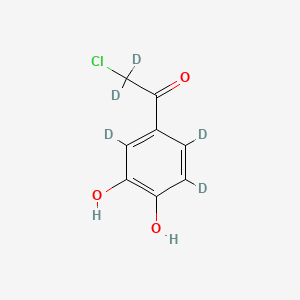
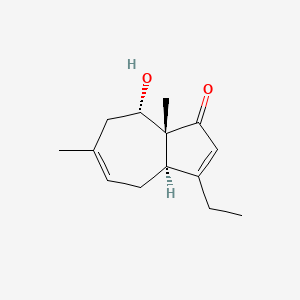



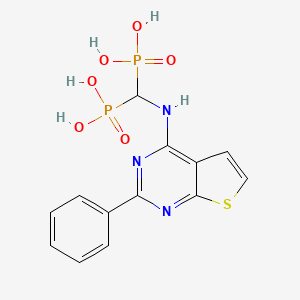
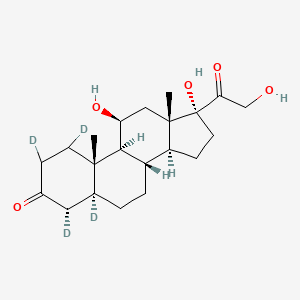
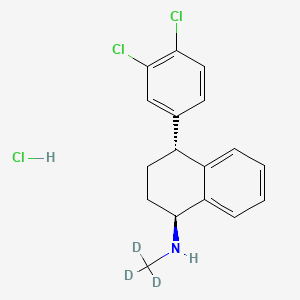
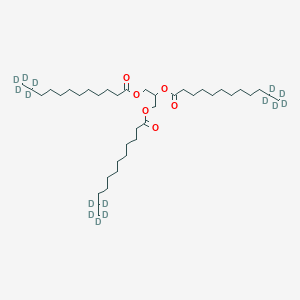
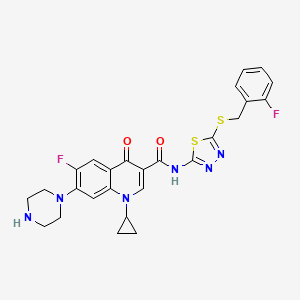

![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)
